molecular formula C19H18N4O B2483935 (E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1310356-31-0

(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2483935
CAS No.: 1310356-31-0
M. Wt: 318.38
InChI Key: ZNGRZNGJYRFWHJ-XSFVSMFZSA-N
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Description

(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The target of a drug is typically a protein or other molecule in the body that the drug interacts with to exert its effects. This could be a receptor, enzyme, or transporter protein. The specific target of STK108559 is currently unknown .

Mode of Action

The mode of action refers to how the drug interacts with its target to produce a therapeutic effect. This could involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity. The specific mode of action of STK108559 is currently unknown .

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur in a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, such as signal transduction, metabolic processes, and gene expression. The specific biochemical pathways affected by STK108559 are currently unknown .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. This includes how quickly and efficiently a drug is absorbed into the body, how it is distributed among different tissues and organs, how it is metabolized or broken down, and how it is ultimately excreted from the body. The specific pharmacokinetic properties of STK108559 are currently unknown .

Result of Action

The result of a drug’s action is the observable therapeutic effect it has on the body. This could involve alleviating symptoms of a disease, curing a disease, or preventing a disease from occurring. The specific results of STK108559’s action are currently unknown .

Action Environment

The action environment of a drug refers to the conditions under which the drug exerts its effects. This can include factors such as the pH level, presence of other molecules, and temperature. These factors can influence the drug’s stability, efficacy, and mode of action. The specific environmental factors influencing STK108559’s action are currently unknown .

Biological Activity

(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings and case studies.

Structural Characteristics

The compound features a pyrazole ring, a carbohydrazide moiety, and aromatic substituents, which contribute to its biological activity. Its molecular formula is C19H20N4O2, with a molecular weight of 368.45 g/mol. The presence of functional groups such as the hydrazone linkage enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. The steps may vary based on desired purity and yield, often utilizing solvents like DMF or ethanol under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds similar to this one have shown significant cell apoptosis and growth inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundA54949.85Induces apoptosis
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazideNCI-H46026Autophagy without apoptosis

These findings suggest that the compound may act through mechanisms such as inducing apoptosis or autophagy, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Studies have shown that compounds similar to this compound exhibit notable antibacterial and antifungal activities:

CompoundActivity TypeTarget OrganismMIC (µg/mL)
Pyrazole derivative AAntibacterialE. coli15
Pyrazole derivative BAntifungalC. albicans10

These results indicate that the compound could be effective against various pathogens, potentially serving as a template for new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The compound has shown promise in reducing inflammation in models of carrageenan-induced edema, comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with lung cancer demonstrated that a derivative similar to this compound significantly reduced tumor size when combined with traditional chemotherapy.
  • Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of pyrazole derivatives against bacterial infections, patients treated with these compounds showed improved recovery rates compared to those receiving standard antibiotic therapy.

Properties

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-8-10-15(11-9-13)14(2)20-23-19(24)18-12-17(21-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGRZNGJYRFWHJ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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